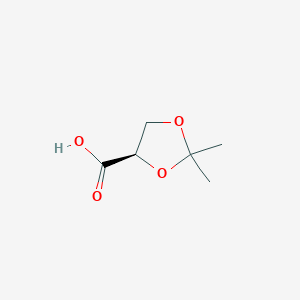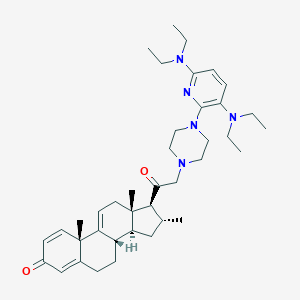
U-74500A Free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
U-74500A Free base is a synthetic compound that belongs to the class of opioids. It is a potent and selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. The compound has been extensively studied for its potential use as a pain medication and has shown promising results in preclinical trials.
Wirkmechanismus
U-74500A Free base exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a series of signaling pathways that ultimately result in the inhibition of pain transmission. The compound has been shown to have a high affinity for the mu-opioid receptor, which contributes to its potent analgesic effects.
Biochemische Und Physiologische Effekte
In addition to its analgesic effects, U-74500A Free base has been shown to produce several other biochemical and physiological effects. The compound has been shown to produce sedation, respiratory depression, and gastrointestinal effects in animal models. It has also been shown to have a high potential for abuse and dependence, which has limited its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
U-74500A Free base has several advantages for use in laboratory experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. The compound is also relatively easy to synthesize and has been optimized to produce high yields with high purity. However, the compound's potential for abuse and dependence limits its use in laboratory experiments and requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on U-74500A Free base. One area of research is the development of new opioid medications that have reduced potential for abuse and dependence. U-74500A Free base could serve as a starting point for the development of these medications. Another area of research is the development of new pain management strategies that do not rely on opioids. U-74500A Free base could be used to study the role of the mu-opioid receptor in pain management and identify new targets for non-opioid pain medications. Finally, U-74500A Free base could be used to study the mechanisms of opioid addiction and identify new targets for addiction treatment.
Synthesemethoden
The synthesis of U-74500A Free base involves several steps, including the reaction of 4-bromobenzyl cyanide with 4-methoxyphenyl magnesium bromide to form the intermediate product. The intermediate product is then reacted with 2-(2,6-dimethylphenyl)ethylamine to form the final product. The synthesis method has been optimized to produce high yields of U-74500A Free base with high purity.
Wissenschaftliche Forschungsanwendungen
U-74500A Free base has been extensively studied for its potential use in pain management. It has been shown to produce potent analgesic effects in animal models of pain, including thermal and mechanical nociception. The compound has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Eigenschaften
CAS-Nummer |
111640-85-8 |
|---|---|
Produktname |
U-74500A Free base |
Molekularformel |
C39H57N5O2 |
Molekulargewicht |
627.9 g/mol |
IUPAC-Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C39H57N5O2/c1-8-42(9-2)33-14-15-35(43(10-3)11-4)40-37(33)44-22-20-41(21-23-44)26-34(46)36-27(5)24-32-30-13-12-28-25-29(45)16-18-38(28,6)31(30)17-19-39(32,36)7/h14-18,25,27,30,32,36H,8-13,19-24,26H2,1-7H3/t27-,30-,32+,36-,38+,39+/m1/s1 |
InChI-Schlüssel |
AURBBRTXTSQWSZ-NLJYJMBESA-N |
Isomerische SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)[C@H]3[C@@H](C[C@@H]4[C@@]3(CC=C5[C@H]4CCC6=CC(=O)C=C[C@@]65C)C)C |
SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
Kanonische SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
Synonyme |
21-(4(3,6-di-N-diethylamine-2-pyridinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione DDPPMPTD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



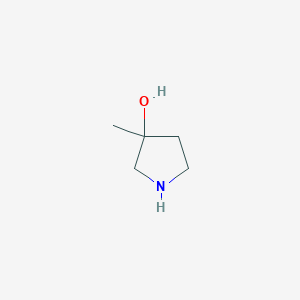
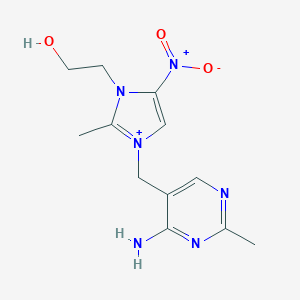
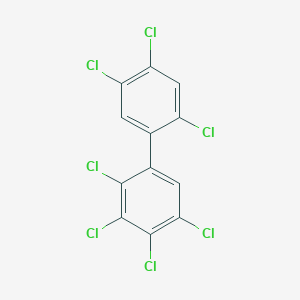
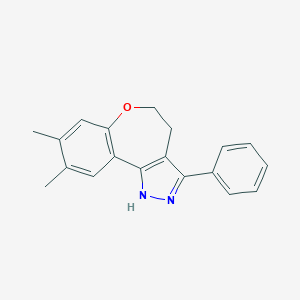
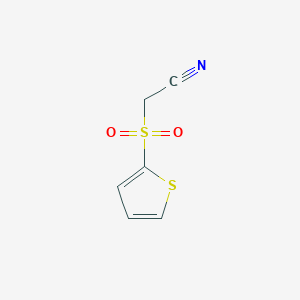
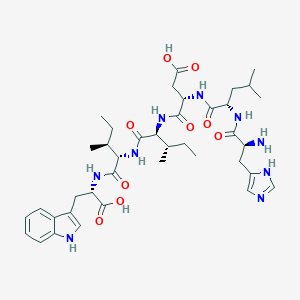
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)
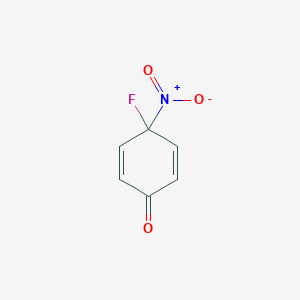
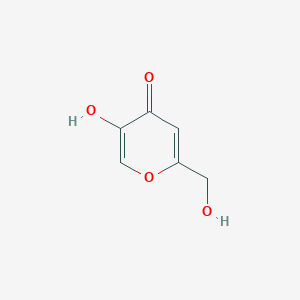
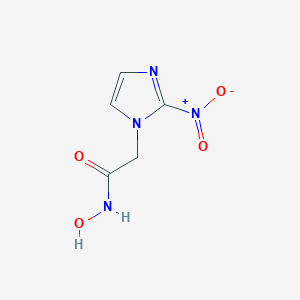
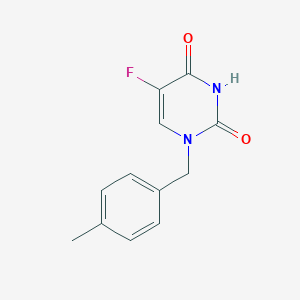
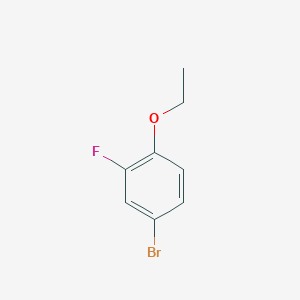
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
